molecular formula C17H19NO4S B15107150 Benzoic acid, 2-[[[4-(1-methylpropyl)phenyl]sulfonyl]amino]- CAS No. 1057409-93-4

Benzoic acid, 2-[[[4-(1-methylpropyl)phenyl]sulfonyl]amino]-

Cat. No.: B15107150
CAS No.: 1057409-93-4
M. Wt: 333.4 g/mol
InChI Key: SEYJPBZBAYPKAU-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[[[4-(1-methylpropyl)phenyl]sulfonyl]amino]- is a complex organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of a benzoic acid core substituted with a sulfonylamino group and a 4-(1-methylpropyl)phenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[[[4-(1-methylpropyl)phenyl]sulfonyl]amino]- typically involves a multi-step process. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction . The Friedel-Crafts acylation introduces the acyl group, which is then reduced to the desired alkyl group using the Clemmensen reduction.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[[[4-(1-methylpropyl)phenyl]sulfonyl]amino]- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions are common, where the sulfonylamino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzoic acid, 2-[[[4-(1-methylpropyl)phenyl]sulfonyl]amino]- is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 2-[[[4-(1-methylpropyl)phenyl]sulfonyl]amino]- involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 2-[[[4-(1-methylpropyl)phenyl]sulfonyl]amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

1057409-93-4

Molecular Formula

C17H19NO4S

Molecular Weight

333.4 g/mol

IUPAC Name

2-[(4-butan-2-ylphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C17H19NO4S/c1-3-12(2)13-8-10-14(11-9-13)23(21,22)18-16-7-5-4-6-15(16)17(19)20/h4-12,18H,3H2,1-2H3,(H,19,20)

InChI Key

SEYJPBZBAYPKAU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O

Origin of Product

United States

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